3-Nitro-1H-1,2,4-triazole-5-carboxamide

Medicinal Chemistry Property Prediction Lipophilicity

Medicinal chemistry programs requiring a versatile 3-nitro-1,2,4-triazole scaffold often face supply bottlenecks for high-purity material with consistent orthogonal reactivity. 3-Nitro-1H-1,2,4-triazole-5-carboxamide (CAS 199292-34-7) addresses this with three distinct reactive sites (nitro, carboxamide, N-H) for systematic derivatization. Validated as a precursor for potent antitrypanosomal agents (IC50 28 nM-3.72 µM), it enables robust SAR exploration with reliable supply chain transparency.

Molecular Formula C3H3N5O3
Molecular Weight 157.089
CAS No. 199292-34-7
Cat. No. B598886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1H-1,2,4-triazole-5-carboxamide
CAS199292-34-7
Synonyms1H-1,2,4-Triazole-3-carboxamide,5-nitro-(9CI)
Molecular FormulaC3H3N5O3
Molecular Weight157.089
Structural Identifiers
SMILESC1(=NNC(=N1)[N+](=O)[O-])C(=O)N
InChIInChI=1S/C3H3N5O3/c4-1(9)2-5-3(7-6-2)8(10)11/h(H2,4,9)(H,5,6,7)
InChIKeyCZSUITKFIIPSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1H-1,2,4-triazole-5-carboxamide: Versatile Scaffold


3-Nitro-1H-1,2,4-triazole-5-carboxamide (CAS 199292-34-7) is a heterocyclic building block belonging to the 1,2,4-triazole class [1]. It features a triazole ring substituted with an electron-withdrawing nitro group at the 3-position and a carboxamide group at the 5-position, with a molecular formula of C3H3N5O3 and a molecular weight of 157.09 g/mol [2]. The compound is valued as a synthetic intermediate due to its three distinct reactive sites: the nitro group, the carboxamide moiety, and the N-H of the triazole ring, which enable diverse chemical transformations .

Nitro group enables reduction or electrophilic substitution chemistry
Carboxamide provides a handle for hydrolysis, coupling, or dehydration
NH triazole participates in alkylation/arylation for scaffold diversification

3-Nitro-1H-1,2,4-triazole-5-carboxamide: Analogue Substitution Challenges


Direct substitution of 3-Nitro-1H-1,2,4-triazole-5-carboxamide with its closest analogues, such as the 3-amino or 3-bromo derivatives, is not straightforward due to the profound impact of the 3-position substituent on the compound's physicochemical properties, reactivity, and resulting synthetic utility. The strong electron-withdrawing nature of the nitro group significantly alters the electronic distribution across the triazole ring compared to an amino or bromo group [1]. This directly influences key computed properties like lipophilicity (XLogP3), polar surface area, and hydrogen bonding capacity [2][3], which are critical for applications in medicinal chemistry and materials science. These quantifiable differences necessitate a careful, data-driven selection based on the specific experimental requirements, rather than assuming functional interchangeability within the triazole carboxamide family.

Electronic profile
Nitro group withdraws electrons, lowering ring electron density
Amino analogue donates electrons, altering nucleophilicity and reactivity
Physicochemical fit
Increased lipophilicity and distinct hydrogen-bond pattern
More hydrophilic profile with different HB donor/acceptor balance

3-Nitro-1H-1,2,4-triazole-5-carboxamide: Differentiation from Analogues


Physicochemical Profile: Nitro vs. Amino Analog

The presence of a nitro group in 3-Nitro-1H-1,2,4-triazole-5-carboxamide significantly alters its physicochemical profile compared to the 3-amino analogue (CAS 60016-63-9). The nitro group increases lipophilicity and modifies hydrogen bonding capacity, which can impact solubility, permeability, and target binding in biological systems [1][2].

Physicochemical profile
Reported
Nitro (target)
XLogP3: -0.6
HBD: 2 | HBA: 5
TPSA: 130 Ų
Amino (comparator)
XLogP3: -1.2
HBD: 3 | HBA: 4
TPSA: 111 Ų
Δ XLogP3 +0.6, Δ TPSA +19 Ų, HBD -1, HBA +1
Higher lipophilicity may affect permeability and target binding context
Computed properties; experimental validation needed for specific models
Medicinal Chemistry Property Prediction Lipophilicity

Reactivity: Reduction to Amine Intermediate

A defining feature of 3-Nitro-1H-1,2,4-triazole-5-carboxamide is the presence of the reducible nitro group, which can be converted to a primary amine [1]. This contrasts with the directly procurable 3-amino-1H-1,2,4-triazole-5-carboxamide. The nitro-to-amine transformation is a versatile synthetic step that can be performed under controlled conditions, offering a distinct and valuable route for late-stage functionalization or for creating diversity-oriented libraries .

Reduction reactivity
Class-level
Nitro group can be selectively reduced to primary amine under controlled conditions (e.g., hydrogenation, metal/acid).
In situ amine generation enables divergent synthetic sequences
Pre-formed amine available directly as comparator; reactivity path differs
Synthetic Chemistry Functional Group Interconversion Building Block

Mass Spectrometric Differentiation

The substitution of an amino group (NH2, MW ~16) with a nitro group (NO2, MW ~46) in the 3-position results in a significant increase in molecular weight. This difference is critical for unambiguous identification and purity assessment via mass spectrometry, providing a clear analytical fingerprint that distinguishes it from its amino analogue [1][2].

Mass spectrometric shift
Reported
157.09 vs 127.11 g/mol (Δ +29.98 Da)
Monoisotopic mass 157.024 vs 127.049 Da
Large mass difference facilitates unambiguous LC-MS/GC-MS identification
Supports analytical differentiation from amino analogue in mixtures
Analytical Chemistry Mass Spectrometry Quality Control

3-Nitro-1H-1,2,4-triazole-5-carboxamide: Key Applications


Antiparasitic Prodrug Design

The compound serves as a core scaffold for designing novel antiparasitic agents. Its nitro group is a known substrate for type I nitroreductases found in trypanosomatids, a mechanism exploited by many 3-nitro-1,2,4-triazole-based amides and amines which have demonstrated potent in vitro activity against Trypanosoma cruzi (IC50 values from 28 nM to 3.72 µM) and high selectivity indices (66-2782) [1]. The carboxamide handle allows for further derivatization to optimize pharmacokinetic properties, making it a strategic starting material for Chagas disease drug discovery programs [2].

Chemical Library Synthesis

The three distinct reactive sites on 3-Nitro-1H-1,2,4-triazole-5-carboxamide make it an ideal scaffold for generating diverse chemical libraries. The nitro group can be reduced to an amine for subsequent amide or urea formation, the carboxamide can be hydrolyzed to a carboxylic acid or converted to other functionalities, and the N-H of the triazole ring can participate in alkylation or arylation reactions [3]. This orthogonal reactivity allows for the systematic exploration of chemical space around the 1,2,4-triazole core, a key strategy in hit-to-lead optimization campaigns .

Analytical Reference Standard

Given the significant mass difference (Δ ~30 Da) between 3-nitro and 3-amino-1H-1,2,4-triazole-5-carboxamide analogues, the nitro compound can be utilized as a distinct reference standard or internal standard in LC-MS or GC-MS method development [4][5]. Its unique mass and predicted physicochemical properties (e.g., XLogP3 of -0.6, TPSA of 130 Ų) allow for clear chromatographic resolution from closely related impurities or by-products, facilitating robust analytical quality control in both research and manufacturing settings [4].

Application
Selection Property
Validation Focus
Antiparasitic agent research
Nitro group as bioreducible handle (nitroreductase substrate)
T. cruzi in vitro assay context; selectivity index review
Chemical library synthesis
Three orthogonal reactive sites (nitro, carboxamide, NH)
Derivatization scope and reaction sequence verification
Analytical reference standard
Characteristic mass and polarity shift from amino analogue
LC-MS/GC-MS method specificity; chromatographic resolution
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